14-Fold Improvement in Glutamate Curve Shift Over the Prototypical mGluR4 PAM PHCCC
VU0080241 induces an 11.8- to 27-fold leftward shift of the glutamate concentration-response curve in human mGluR4/Gqi5 CHO cells, compared to only a 5.5-fold shift achieved by the prototypical mGluR4 PAM (−)-PHCCC under comparable conditions [1] [2]. This represents a 2.1- to 4.9-fold larger potentiation of endogenous agonist response, providing a substantially wider dynamic range for detecting mGluR4-mediated signaling. Although the EC50 of VU0080241 (4.6 µM) is similar to that of PHCCC (4.1 µM), the enhanced cooperative efficacy differentiates VU0080241 as a more robust pharmacological tool for studying glutamate-dependent mGluR4 activation [1].
| Evidence Dimension | Glutamate CRC Leftward Fold-Shift (Efficacy of Allosteric Potentiation) |
|---|---|
| Target Compound Data | 11.8- to 27-fold shift (30 µM VU0080241) |
| Comparator Or Baseline | 5.5-fold shift (30 µM (−)-PHCCC) |
| Quantified Difference | 2.1× to 4.9× greater fold-shift |
| Conditions | Human mGluR4/Gqi5 CHO cells; glutamate-induced calcium mobilization FLIPR assay; 30 µM PAM concentration [1] [2] |
Why This Matters
Procurement of a PAM with larger fold-shift enables detection of subtle mGluR4 modulatory effects that are below the signal-to-noise threshold of PHCCC, making VU0080241 the preferred choice for assays requiring robust potentiation readouts.
- [1] Niswender, C. M., et al. (2008). Bioorg. Med. Chem. Lett., 18, 5626–5630. View Source
- [2] Williams, R., et al. (2009). Bioorg. Med. Chem. Lett., 19, 962–966. View Source
